Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of fluorine chemistry and heterocyclic compound synthesis that gained momentum in the late twentieth and early twenty-first centuries. The compound's discovery represents a convergence of two significant chemical developments: the growing recognition of trifluoromethyl groups as privileged structural motifs in medicinal chemistry and the established importance of pyrimidine derivatives in biological systems. The systematic exploration of trifluoromethylated pyrimidine derivatives began as researchers recognized that the introduction of trifluoromethyl groups could dramatically alter the physical, chemical, and biological properties of heterocyclic compounds. The specific synthesis and characterization of this compound was facilitated by advances in synthetic methodologies that allowed for the selective introduction of trifluoromethyl groups into pyrimidine frameworks while maintaining the integrity of other functional groups.
The historical development of this compound can be traced through the evolution of synthetic strategies for preparing trifluoromethyl-containing heterocycles, where researchers initially faced significant challenges in achieving regioselective substitution patterns while avoiding degradation of sensitive functional groups. Early synthetic approaches to related compounds involved multi-step processes that often resulted in low yields and required harsh reaction conditions. The breakthrough in preparing this compound came with the development of more efficient synthetic protocols that could accommodate the unique reactivity patterns imposed by the electron-withdrawing trifluoromethyl group. This historical progression reflects the broader trend in fluorine chemistry toward developing more sophisticated methods for incorporating fluorinated functionalities into complex molecular architectures.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, serving as both a synthetic intermediate and a model compound for understanding the effects of trifluoromethyl substitution on pyrimidine reactivity. The compound's importance stems from its role as a versatile building block that can undergo various chemical transformations while retaining the beneficial properties conferred by the trifluoromethyl group. Within the context of heterocyclic chemistry, this compound represents an excellent example of how strategic functional group placement can create molecules with enhanced properties compared to their non-fluorinated counterparts. The presence of both the trifluoromethyl group and the methyl ester functionality provides multiple sites for further chemical modification, making it an attractive starting material for the synthesis of more complex heterocyclic structures.
The significance of this compound extends to its role in advancing our understanding of structure-activity relationships in trifluoromethylated heterocycles. Research has demonstrated that the construction of trifluoromethylated heterocyclics via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy. This compound serves as a paradigm for this approach, where the pyrimidine core provides a stable heterocyclic framework that can accommodate the unique electronic properties of the trifluoromethyl substituent. The compound's chemical behavior has contributed to the development of general principles governing the reactivity of trifluoromethyl-substituted heterocycles, influencing the design of new synthetic methodologies and the prediction of reaction outcomes in related systems.
Table 1: Key Chemical Properties of this compound
Overview of Research Trajectory and Applications
The research trajectory surrounding this compound has evolved along multiple parallel pathways, reflecting its utility across diverse areas of chemical investigation and application development. Initial research efforts focused primarily on developing efficient synthetic methodologies for preparing the compound and understanding its fundamental chemical properties. These foundational studies established the compound's stability under various reaction conditions and identified key transformation pathways that could be exploited for further synthetic elaboration. The research trajectory then expanded to encompass investigations into the compound's potential as a pharmaceutical intermediate, driven by the recognition that trifluoromethyl-substituted pyrimidines often exhibit enhanced biological activity compared to their non-fluorinated analogs.
Current research applications of this compound span multiple disciplines within chemistry and related fields. The compound has found particular utility as a pharmaceutical intermediate, where its unique structural features make it valuable for the synthesis of bioactive molecules. Research has shown that compounds incorporating trifluoromethyl pyrimidine structures can exhibit significant biological activities, including antifungal, insecticidal, and anticancer properties. The versatility of this compound as a synthetic building block has also made it valuable in materials chemistry applications, where the incorporation of fluorinated heterocycles can impart desirable properties such as enhanced thermal stability and unique electronic characteristics.
The synthetic applications of this compound have been demonstrated through its conversion to various derivatives and analogs. For example, the related compound 2-(trifluoromethyl)pyrimidine-4-carboxamide can be synthesized from this compound through treatment with ammonia in methanol under mild heating conditions, achieving excellent yields of 99%. This transformation exemplifies the compound's utility as a precursor for generating diverse pyrimidine derivatives with potentially useful biological activities. The research trajectory has also encompassed investigations into the compound's role in developing new synthetic methodologies, where its well-defined structure and predictable reactivity make it an excellent substrate for testing new chemical transformations.
Table 2: Synthetic Transformations and Applications of this compound
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLWQBZJODKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590278 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878745-51-8 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Preparation of 4-Dimethylamino-2-oxo-3-butenoic Acid Ethyl Ester (Compound II)
- Ethyl pyruvate reacts with dimethylformamide dimethyl acetal at room temperature in N,N-dimethylformamide (DMF).
- The reaction mixture is stirred for 12 hours at 25°C, monitored by TLC.
- After reaction completion, vacuum distillation at 45°C yields a brownish-black oily liquid with 62% yield.
This intermediate serves as a key building block for the pyrimidine ring formation.
Preparation of Trifluoroacetamidine (Compound III)
- Trifluoroacetamide is heated with phosphorus pentoxide starting at 100°C, gradually increasing to 150°C over 24 hours.
- The trifluoro acetonitrile gas generated is passed through liquefied ammonia cooled below -40°C using dry ice.
- The reaction mixture is concentrated to yield a colorless oil, which is distilled under reduced pressure to purify trifluoroacetamidine with an 84% yield.
This step avoids complex catalytic hydrogenation and uses phosphorus pentoxide as a dehydrant.
Cyclocondensation to Form 2-Trifluoromethyl Pyrimidine-4-carboxylic Acid Ethyl Ester (Compound I)
- Compound II and freshly prepared Compound III are reacted in dehydrated alcohol (ethanol or methanol).
- The mixture is stirred and heated to reflux for 2 hours until TLC indicates completion.
- After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is treated with water to precipitate the product.
- The solid is filtered, washed, and vacuum dried at 50°C to obtain the ethyl ester with an 82% yield.
This step constructs the pyrimidine ring with the trifluoromethyl substitution and carboxylic ester functionality.
Conversion to this compound
- The methyl ester can be prepared by esterification of the corresponding acid or by transesterification of the ethyl ester.
- A typical method involves hydrolysis of the ester to the acid followed by re-esterification with methanol in the presence of acid catalysts or direct reaction with methylating agents.
- An example from literature describes hydrolysis of this compound in methanol/water with lithium hydroxide monohydrate at 20°C for 2 hours, followed by acidification and extraction to isolate the acid form with 68% yield.
This method is mild and suitable for laboratory-scale synthesis.
Alternative Synthetic Approaches and Notes
- Traditional oxidation of 4-methylpyrimidine derivatives using potassium permanganate or selenium dioxide has drawbacks such as toxicity and low selectivity, making them less favorable for scale-up.
- Vapor-phase fluorination and chlorination of methylpyridines followed by cyclocondensation offer routes to trifluoromethylpyridine derivatives but are less directly applicable to pyrimidine esters.
- The use of phosphorus pentoxide as a dehydrant in trifluoroacetamidine synthesis is advantageous for safety and scalability.
- Solvents such as ethanol, methanol, acetonitrile, dioxane, and oxolane are commonly used in various steps to optimize solubility and reaction rates.
Summary Table of Key Preparation Parameters
| Compound | Reagents | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-Dimethylamino-2-oxo-3-butenoic acid ethyl ester (II) | Ethyl pyruvate, DMF dimethyl acetal | DMF | 25°C | 12 h | 62 | Vacuum distillation post-reaction |
| Trifluoroacetamidine (III) | Trifluoroacetamide, P2O5 | None (gas passed through liquefied NH3) | 100-150°C | 24 h | 84 | Liquefied ammonia cooled < -40°C |
| 2-Trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester (I) | Compound II, Compound III | Ethanol or methanol | Reflux | 2 h | 82 | Precipitation and filtration |
| This compound | Hydrolysis and esterification steps | Methanol/water | 20°C | 2 h | 68 (acid form) | LiOH·H2O used for hydrolysis |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclocondensation: This reaction is used in the synthesis of the compound itself.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate for neutralization, chloroform for extraction, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different trifluoromethyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Agrochemical Applications
Herbicides, Insecticides, and Fungicides
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate serves as a crucial building block in the synthesis of various agrochemicals. The trifluoromethyl group enhances the stability and efficacy of these compounds, making them suitable for use as:
- Herbicides : Effective against a wide range of weeds, contributing to improved crop yields.
- Insecticides : Targeting specific pests while minimizing impact on non-target species.
- Fungicides : Demonstrating potent antifungal activity, essential for crop protection.
A study highlighted that compounds derived from this pyrimidine exhibited inhibition rates exceeding 80% against several fungal pathogens, with some achieving complete inhibition compared to standard treatments .
Pharmaceutical Applications
Drug Development
The structural characteristics of this compound make it an attractive candidate in pharmaceutical research. Its applications include:
- Anti-inflammatory Drugs : Compounds synthesized from this building block have shown promise in reducing inflammation.
- Anti-cancer Agents : Research indicates potential efficacy against various cancer cell lines, with several derivatives exhibiting significant cytotoxic activity .
- Antiviral Compounds : The unique trifluoromethyl group contributes to the biological activity of these drugs, enhancing their therapeutic profiles.
A notable case study demonstrated the synthesis of novel derivatives that showed improved pharmacokinetic properties and enhanced potency against specific cancer targets .
Material Science Applications
Electronic Materials
This compound is also utilized in the development of electronic materials. Its high boiling point and thermal stability make it suitable for synthesizing:
- Polymers : Used in creating durable materials with specific electrical properties.
- Oligomers and Small Molecules : Essential for developing advanced electronic components.
The stability imparted by the trifluoromethyl group is particularly advantageous in applications requiring long-lasting materials under varying environmental conditions .
Data Summary Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Agrochemicals | Herbicides, Insecticides, Fungicides | Enhanced stability and efficacy |
| Pharmaceuticals | Anti-inflammatory, Anti-cancer | Improved potency and bioavailability |
| Material Science | Electronic materials | High thermal stability and durability |
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Functional Group Variations
Methyl 6-(Trifluoromethyl)Pyrimidine-4-Carboxylate
- Structure : Trifluoromethyl group at the 6-position vs. 2-position in the target compound.
- Molecular Weight : Identical (206.13 g/mol) due to same formula (C₇H₅F₃N₂O₂).
Methyl 6-Methyl-2-(4-(2-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pyrimidine-4-Carboxylate (Compound 13)
- Structure : Incorporates a piperazine ring linked to a 2-(trifluoromethyl)phenyl group at the pyrimidine’s 2-position, with a methyl group at the 6-position.
- Molecular Weight : 381.38 g/mol (C₁₉H₁₉F₃N₄O₂).
- Applications: Demonstrated in Retinol Binding Protein 4 (RBP4) antagonist synthesis, highlighting its role in metabolic disorder therapeutics. The piperazine moiety enhances solubility and receptor interaction .
Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-Carboxylate
- Structure : Ethyl ester (vs. methyl) at the 5-position, 2-methyl substituent, and a 2-fluorophenyl group at the 4-position.
- Molecular Weight : 260.27 g/mol (C₁₄H₁₃FN₂O₂).
- Implications : Ethyl esters generally increase lipophilicity, affecting pharmacokinetics. Fluorine’s electron-withdrawing nature modulates ring electronics .
Substituent Size and Bioactivity
Methyl 6-Isopropyl-2-(Hexahydrocyclopenta[c]Pyrrol-2-yl)Pyrimidine-4-Carboxylate (Compound 31)
- Structure : Bulky isopropyl group at the 6-position and a bicyclic hexahydrocyclopenta[c]pyrrol-2-yl group at the 2-position.
- Molecular Weight : 434.48 g/mol (C₂₁H₂₄F₃N₃O₂).
- Applications : Acts as an RBP4 antagonist. The bicyclic group enhances target specificity, while the isopropyl group improves metabolic stability .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological mechanisms, effects on various cellular processes, and its potential therapeutic applications based on recent research findings.
Target Interactions
this compound interacts with multiple biological targets, primarily enzymes involved in metabolic pathways. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and allowing for effective enzyme interaction.
Mode of Action
The compound can act as both an inhibitor and an activator of various enzymes, depending on the context of its application. This dual functionality is significant in modulating metabolic pathways and influencing cellular signaling processes. For instance, it has been observed to affect gene expression related to detoxification in hepatocytes, thereby altering the cellular response to toxins.
Biological Effects
Cellular Effects
In vitro studies have demonstrated that this compound can influence cell signaling pathways. For example, it has been reported to enhance the activity of certain enzymes at low concentrations while exhibiting cytotoxic effects at higher doses. This biphasic response underscores the importance of dosage in determining the compound's biological effects .
Dosage Effects in Animal Models
Research involving animal models indicates that low doses of this compound may enhance metabolic functions, while high doses can lead to adverse effects such as organ toxicity and cellular damage. These findings highlight the need for careful dosage regulation when considering therapeutic applications .
Metabolic Pathways
This compound participates in several metabolic pathways. Its metabolism primarily involves cytochrome P450 enzymes, which convert it into more water-soluble metabolites for easier excretion. Understanding these pathways is essential for predicting the pharmacokinetics and potential side effects of this compound in clinical settings.
Research Findings and Case Studies
Recent studies have illustrated the compound's potential in various therapeutic contexts:
- Anticancer Activity : this compound derivatives have shown promising anticancer activity against several cell lines, including MDA-MB453 and MCF-7. The structure-activity relationship (SAR) analysis indicates that modifications to the pyrimidine ring can significantly enhance efficacy against specific cancer types .
- Antimicrobial Properties : The compound exhibits notable antibacterial activity against pathogens such as E. coli and S. aureus. The presence of fluorine atoms appears to contribute to its enhanced antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .
- Anti-Alzheimer’s Potential : Some derivatives have demonstrated inhibitory effects on key enzymes involved in Alzheimer’s disease pathology, suggesting a role in neuroprotection and cognitive enhancement .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting chlorinated pyrimidine intermediates with nucleophiles under basic conditions. A documented approach involves heating methyl 2-chloro-6-methyl-pyrimidine-4-carboxylate with a substituted piperazine in dimethylformamide (DMF) at 60°C for 16 hours, followed by purification via silica gel chromatography . Optimization includes adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature control (60–80°C), and using catalysts like triethylamine to enhance yields.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : Retention time analysis under standardized conditions (e.g., 1.23 minutes with a C18 column and acetonitrile/water mobile phase) to assess purity .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and detect impurities. For example, methyl ester protons typically resonate at δ 3.85–3.90 ppm, while trifluoromethyl groups are identified via ¹⁹F NMR .
- Mass Spectrometry (MS) : ESI+ or LC-MS to verify molecular weight (e.g., m/z 234–381 for analogous compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-substituted pyrimidines?
- Methodological Answer : Discrepancies in crystallographic refinement (e.g., thermal parameters, bond angles) can arise from disorder in the trifluoromethyl group. Strategies include:
- Using SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .
- Employing ORTEP-3 to visualize and validate molecular geometry, particularly for fluorinated moieties .
- Cross-validating with computational methods (e.g., DFT) to compare experimental and theoretical bond lengths/angles .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at the pyrimidine ring, facilitating nucleophilic substitutions. For example:
- Hydrolysis : The ester group hydrolyzes to carboxylic acids under acidic/basic conditions, a key step in prodrug activation .
- Bioisosterism : The CF₃ group mimics methyl or chlorine in target binding but improves metabolic stability and lipophilicity, as seen in analogs like ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate .
- Interaction Studies : Molecular docking and surface plasmon resonance (SPR) assess binding affinity to enzymes (e.g., kinases) .
Q. What experimental and computational methods elucidate the compound’s role in biological systems?
- Methodological Answer :
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines or viral proteases using fluorogenic substrates .
- Metabolic Profiling : LC-MS/MS identifies metabolites formed via hepatic microsomal incubation .
- Molecular Dynamics (MD) Simulations : Predict binding modes and stability in protein active sites (e.g., retinol-binding protein 4 antagonists) .
Data Analysis and Mechanistic Questions
Q. How can researchers reconcile discrepancies in reaction yields reported for similar pyrimidine derivatives?
- Methodological Answer : Variability often stems from:
- Substituent Effects : Electron-donating groups (e.g., methyl) increase nucleophilic substitution rates compared to halogens .
- Catalyst Optimization : Screening bases (e.g., i-Pr₂NEt vs. K₂CO₃) improves yields in SNAr reactions .
- Purification Challenges : High-performance liquid chromatography (HPLC) or recrystallization in ethyl acetate/hexane mixtures enhances purity .
Q. What mechanistic insights guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modifying the ester group to amides (e.g., ethyl to tert-butyl) alters solubility and target engagement .
- Fluorine Scanning : Replacing CF₃ with CHF₂ or CCl₃ evaluates steric and electronic effects on potency .
- Click Chemistry : Azide-alkyne cycloadditions introduce triazole moieties for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
